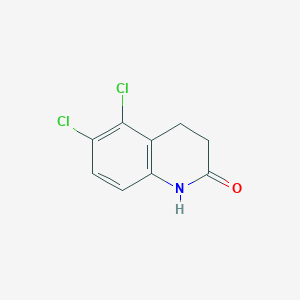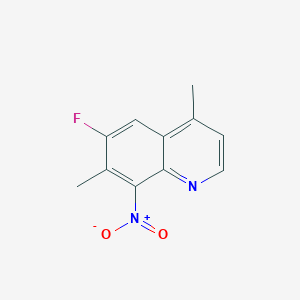![molecular formula C11H15N5 B11885634 N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[4,3-d]pyrimidine core with a cyclobutyl group at the nitrogen atom and an ethyl group at the third position.
Méthodes De Préparation
The synthesis of N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the key starting material, pyrazolopyrimidine, can be obtained by treating ethyl N-(4-cyano-1-(tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol . This intermediate can then be further modified to introduce the cyclobutyl and ethyl groups through subsequent reactions.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.
Analyse Des Réactions Chimiques
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Applications De Recherche Scientifique
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for designing new chemical entities with potential biological activities.
Biology: In biological research, the compound is studied for its interactions with various biological targets. It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in biological activity.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another related compound with different substituents that affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H15N5 |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
N-cyclobutyl-3-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H15N5/c1-2-8-9-10(16-15-8)11(13-6-12-9)14-7-4-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) |
Clé InChI |
KIMGROCFQJVNOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=NN1)C(=NC=N2)NC3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)



![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)

![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)





![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)

